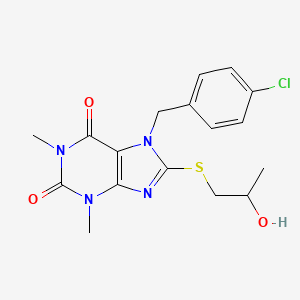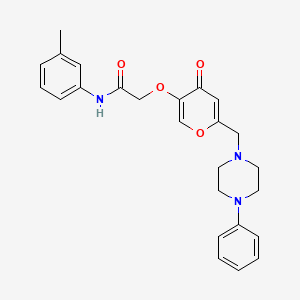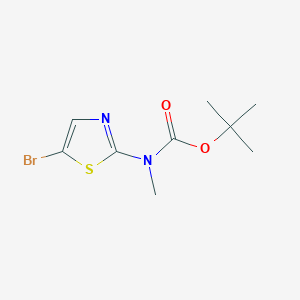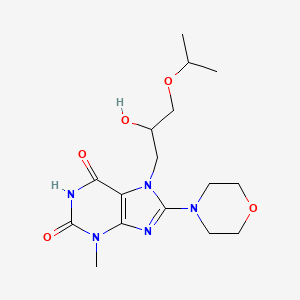
7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Studies
Synthesis of New Derivatives : Research by Gobouri (2020) explored the synthesis of new derivatives including 6-purineselenyl and 1,3,4-thiadiazols, which incorporate the 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones structure. This highlights the compound's potential for creating novel chemical structures (Gobouri, 2020).
Receptor Affinity Research : Żmudzki et al. (2015) conducted a study focusing on derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, examining their affinity for serotonin receptors. This research underscores the compound's relevance in neuroscience and pharmacology (Żmudzki et al., 2015).
Thiadiazepino-Purine Ring Systems : Hesek and Rybár (1994) developed new thiadiazepino-purine ring systems starting from derivatives of 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This signifies the use of the compound in creating complex heterocyclic structures (Hesek & Rybár, 1994).
Chemical and Pharmacological Evaluations
Chemical Diversification Studies : Research by Chłoń-Rzepa et al. (2013) involved chemical diversification of purine-2,6-dione, indicating the compound's versatility in chemical modifications for potential therapeutic applications (Chłoń-Rzepa et al., 2013).
Mixed Ligand-Metal Complexes : Shaker's (2011) study synthesized mixed ligand-metal complexes using 1,3-dimethyl-7H-purine-2,6-dione, showcasing the compound's utility in inorganic chemistry and materials science (Shaker, 2011).
Purinedione Derivatives Synthesis : Ondrej et al. (1995) presented methods for synthesizing purinedione derivatives, further highlighting the compound's role in synthetic chemistry (Ondrej, Rybár, & Alföldi, 1995).
Additional Relevant Research
Antimicrobial Activity of Derivatives : Abdul-Reda and Abdul-Ameer (2018) explored the synthesis of new chalcone derivatives from 8-Chlorotheophylline, a related compound, and examined their antimicrobial activity. This indicates potential biological applications of related purine derivatives (Abdul-Reda & Abdul-Ameer, 2018).
Reactivity with Glycerol Epichlorohydrin : Kremzer et al. (1981) investigated the reactivity of related 8-aminothiophyllines with glycerol epichlorohydrin, contributing to the understanding of chemical reactions involving similar compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Impurity Characterization in Related Compounds : Desai, Patel, and Gabhe (2011) focused on identifying impurities in 8-chlorotheophylline, which shares a similar structural framework. Such studies are crucial in pharmaceutical quality control (Desai, Patel, & Gabhe, 2011).
特性
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7,10,23H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDPAGVRMNZXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2428509.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2428513.png)
![N-(3-methoxybenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2428514.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)
![5-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2428522.png)

![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)
![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)
